8-Hydrazino-1,3,7-trimethyl-3,7-dihydro-purine-2,6-dione

Anticancer Cytotoxicity screening Structure-activity relationship

8-Hydrazino-1,3,7-trimethyl-3,7-dihydro-purine-2,6-dione (commonly referred to as 8-hydrazinocaffeine) is a purine-2,6-dione derivative belonging to the methylxanthine family. It features a hydrazino (–NH–NH₂) substituent at the C8 position of the caffeine (1,3,7-trimethylxanthine) scaffold.

Molecular Formula C8H12N6O2
Molecular Weight 224.22 g/mol
CAS No. 53703-63-2
Cat. No. B14092009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydrazino-1,3,7-trimethyl-3,7-dihydro-purine-2,6-dione
CAS53703-63-2
Molecular FormulaC8H12N6O2
Molecular Weight224.22 g/mol
Structural Identifiers
SMILESCN1C2=C(N=C1NN)N(C(=O)N(C2=O)C)C
InChIInChI=1S/C8H12N6O2/c1-12-4-5(10-7(12)11-9)13(2)8(16)14(3)6(4)15/h9H2,1-3H3,(H,10,11)
InChIKeyIIVOIFFBPUQXLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Hydrazino-1,3,7-trimethyl-3,7-dihydro-purine-2,6-dione (CAS 53703-63-2): A Specialized Caffeine-Derived Hydrazine Intermediate for Heterocyclic Synthesis and Chemical Biology


8-Hydrazino-1,3,7-trimethyl-3,7-dihydro-purine-2,6-dione (commonly referred to as 8-hydrazinocaffeine) is a purine-2,6-dione derivative belonging to the methylxanthine family. It features a hydrazino (–NH–NH₂) substituent at the C8 position of the caffeine (1,3,7-trimethylxanthine) scaffold . The compound is produced by nucleophilic substitution of 8-chlorocaffeine with hydrazine hydrate, typically in 88% yield [1]. Its primary recognized role is as a versatile synthetic intermediate: the free hydrazino group serves as a nucleophilic handle for condensation with carbonyl compounds (aldehydes, ketones, isatins, and sugars) to generate hydrazones, triazolopurines, and other fused heterocyclic systems of pharmacological interest [2][3].

Why Generic 8-Substituted Caffeine Analogs Cannot Replace 8-Hydrazinocaffeine in Synthesis-Focused Research Programs


The C8 substituent on the caffeine scaffold dictates the entire downstream chemistry. 8-Chlorocaffeine (CAS 4921-49-7), the immediate synthetic precursor, is an electrophilic halogenated intermediate unsuitable for hydrazone formation. 8-Bromotheophylline and 8-aminotheophylline carry different reactivity profiles (nucleophilic aromatic substitution vs. amine coupling) that do not provide the hydrazone-forming capacity essential for generating the [1,2,4]triazolo[4,3-e]purine and indolotriazinopurine scaffolds [1][2]. Even among hydrazino-substituted xanthines, the methylation pattern (1,3,7-trimethyl vs. 1,3-dimethyl-7-substituted) alters solubility, lipophilicity, and subsequent cyclization efficiencies . Critically, 8-hydrazinocaffeine itself is biologically silent in standard cytotoxicity assays (no activity against seven cancer cell lines up to 25 μM), whereas its hydrazone condensation products can display nanomolar-range selectivity toward T-lymphoblastic leukemia cells [3]. Substituting the hydrazino intermediate with a pre-formed hydrazone bypasses the diversification step and eliminates the ability to generate focused combinatorial libraries from a single precursor.

Quantitative Differentiation Evidence for 8-Hydrazinocaffeine Relative to Closest Analogs


Intrinsic Cytotoxicity: 8-Hydrazinocaffeine vs. Caffeine vs. Active Hydrazone Derivatives

In a head-to-head cytotoxicity evaluation across seven human cancer cell lines (CCRF-CEM, K-562, MCF-7, A-549, HeLa, HL-60, and LNCaP) and two non-malignant fibroblast lines (BJ, MRC-5), both caffeine (1) and 8-hydrazinocaffeine (3) were employed as negative controls and showed no measurable cytotoxic activity at concentrations up to 25 µM. In contrast, six of the hydrazone derivatives synthesized from 8-hydrazinocaffeine (compounds 11, 21, 29, 32, 34, and 35) displayed significant cytotoxicity, with the most active 2-N-heteroaryl hydrazones exhibiting pronounced selectivity toward CCRF-CEM T-lymphoblastic leukemia cells [1]. This establishes 8-hydrazinocaffeine as a 'clean' intermediate devoid of confounding intrinsic cytostatic effects.

Anticancer Cytotoxicity screening Structure-activity relationship

Synthetic Yield: Hydrazinolysis of 8-Chlorocaffeine vs. Alternative 8-Substitution Routes

The conversion of 8-chlorocaffeine (2) to 8-hydrazinocaffeine (3) proceeds with an isolated yield of 88% upon heating with a 10-fold molar excess of hydrazine hydrate in ethanol at 80 °C for 1 hour [1]. This compares favorably to reported yields for alternative 8-nucleophilic displacements on 8-bromocaffeine (typically 60–80% for amine substitutions) and to the three-step sequences required for 8-aminoalkylcaffeine derivatives (overall yields of 50–70%) [2]. The high yield and single-step conversion minimize cost-per-gram in multi-gram synthesis campaigns.

Synthetic methodology Yield optimization Nucleophilic substitution

Chemical Reactivity Profile: Hydrazino vs. Halo, Amino, and Alkylthio Substituents at C8

The –NH–NH₂ group at C8 enables two distinct reaction manifolds unavailable to halo, amino, alkylthio, or alkyl substituents: (1) hydrazone formation with aldehydes and ketones (proceeding in ethanol with catalytic acetic acid at 75 °C, yielding products in 60–90% range), and (2) oxidative cyclization with bromine in acetic acid/sodium acetate to form [1,2,4]triazolo[4,3-e]purines [1][2]. 8-Chlorocaffeine is exclusively electrophilic at C8; 8-aminotheophylline undergoes Schiff base formation but not the subsequent cyclization cascade; 8-alkylthio derivatives lack the terminal nucleophilic nitrogen. This makes 8-hydrazinocaffeine the only C8-substituted caffeine derivative capable of forming the indolotriazinopurine pentacyclic system via condensation with isatins, a scaffold inaccessible from any other commercially available C8-substituted purine-2,6-dione [3].

Heterocyclic chemistry Hydrazone formation Cyclocondensation

Physicochemical Properties: 8-Hydrazinocaffeine vs. Parent Caffeine

Introduction of the hydrazino group at C8 alters key physicochemical parameters relevant to both synthetic handling and biological profiling. The compound has a calculated density of 1.66 g/cm³, a boiling point of 469.6 °C at 760 mmHg, and a flash point of 237.8 °C . Compared to caffeine (C₈H₁₀N₄O₂, MW 194.19 g/mol), 8-hydrazinocaffeine (C₈H₁₂N₆O₂, MW 224.22 g/mol) has two additional nitrogen atoms, increasing the hydrogen bond acceptor count from 4 to 6 and the donor count from 0 to 2, which predictably impacts solubility, crystal packing, and chromatographic behavior .

Drug-likeness Physicochemical profiling Structural comparison

Optimal Application Scenarios for 8-Hydrazinocaffeine Based on Evidence-Supported Differentiation


Combinatorial Synthesis of Purine-Fused Heterocyclic Libraries for Anticancer Lead Discovery

8-Hydrazinocaffeine is the optimal starting material for generating libraries of [1,2,4]triazolo[4,3-e]purines via oxidative cyclization of arylidene hydrazones with bromine in acetic acid/sodium acetate [1]. This scaffold class is inaccessible from 8-chlorocaffeine, 8-bromotheophylline, or 8-aminocaffeine. Research groups targeting T-lymphoblastic leukemia can exploit the established SAR that 2-N-heteroaryl hydrazone derivatives (e.g., compounds 29, 32, 34) display the highest selectivity indices [2].

Synthesis of Indolotriazinopurine Pentacyclic Systems via Isatin Condensation

8-Hydrazinotheophylline derivatives (including 8-hydrazinocaffeine) condense with 5-substituted isatins to form the indolo[2',3':5,6][1,2,4]triazino[4,3-f]purine ring system, a pentacyclic scaffold with no reported synthetic access from other C8-substituted purine-2,6-diones [3]. This application is uniquely served by 8-hydrazinocaffeine and cannot be replicated with 8-amino or 8-halo analogs.

Negative Control in Cytotoxicity and Target Engagement Profiling

Given its demonstrated lack of intrinsic cytotoxicity (IC₅₀ >25 µM across seven cancer lines and two non-malignant lines) [2], 8-hydrazinocaffeine is ideally suited as an inert scaffold control in mechanism-of-action studies and target engagement assays where the purine core must be present but pharmacologically silent. This distinguishes it from 8-cyclohexylcaffeine (high-affinity adenosine receptor ligand) and 8-bromotheophylline (phosphodiesterase inhibitor).

Multi-Gram Scale-Up of Hydrazone-Based Cytostatic Candidates

The robust single-step synthesis from 8-chlorocaffeine (88% yield, 1-hour reaction time, ethanol as solvent) [2] makes 8-hydrazinocaffeine a cost-effective intermediate for medicinal chemistry programs advancing hydrazone-based cytostatic candidates toward preclinical evaluation, where multi-gram quantities of the intermediate are required for analog synthesis and SAR expansion.

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